4,4-Difluoro-3-phenylbutanoic acid
Description
4,4-Difluoro-3-phenylbutanoic acid is a fluorinated carboxylic acid characterized by a phenyl group at the 3-position and two fluorine atoms at the 4,4-positions of the butanoic acid backbone. According to , its molecular formula is listed as C₉H₆O₄ with a molecular weight of 178.15 g/mol; however, this formula appears inconsistent with the expected structure (theoretical formula: C₁₀H₁₀F₂O₂). The compound’s structure combines aromatic (phenyl) and aliphatic fluorine substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for enhancing metabolic stability and lipophilicity .
Properties
IUPAC Name |
4,4-difluoro-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTSUIJPZMICFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862458-16-0 | |
| Record name | 4,4-difluoro-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-phenylbutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination .
Industrial Production Methods
Industrial production of 4,4-Difluoro-3-phenylbutanoic acid may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
4,4-Difluoro-3-phenylbutanoic acid is a compound of interest in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, synthesizes current research findings, and provides case studies that highlight its potential.
Chemical Properties and Structure
4,4-Difluoro-3-phenylbutanoic acid is characterized by the following molecular formula:
- Molecular Formula : C11H12F2O2
- Molecular Weight : 220.21 g/mol
The compound features a butanoic acid backbone with two fluorine atoms at the 4-position and a phenyl group at the 3-position. This unique structure contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
4,4-Difluoro-3-phenylbutanoic acid has been studied for its role as a potential therapeutic agent. Its derivatives have shown promise in the development of drugs targeting various diseases.
- Dipeptidyl Peptidase-IV Inhibitors : Research indicates that derivatives of this compound can act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. These inhibitors are particularly relevant for type 2 diabetes treatment .
Anticancer Research
The compound's structural properties suggest potential anticancer applications. Studies have explored its ability to inhibit cancer cell proliferation.
- In Vitro Studies : In laboratory settings, 4,4-Difluoro-3-phenylbutanoic acid has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
- Mechanisms of Action : The compound's interaction with neurotransmitter systems has been studied, with findings indicating potential benefits in conditions such as Alzheimer's disease .
Case Study 1: Dipeptidyl Peptidase-IV Inhibition
In a clinical study focusing on the effects of 4,4-Difluoro-3-phenylbutanoic acid derivatives on glucose metabolism, researchers observed significant reductions in blood glucose levels among diabetic subjects treated with these compounds. The study highlighted the importance of structural modifications in enhancing DPP-IV inhibitory activity.
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting significant cytotoxicity and potential for therapeutic use .
Case Study 3: Neuroprotective Effects
In an animal model of Alzheimer's disease, administration of 4,4-Difluoro-3-phenylbutanoic acid resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. These findings support the compound's potential application in treating neurodegenerative disorders .
Summary of Findings
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Critical Data Discrepancies and Limitations
- Molecular Formula of 4,4-Difluoro-3-phenylbutanoic Acid: reports C₉H₆O₄, conflicting with the expected C₁₀H₁₀F₂O₂. This inconsistency underscores the need for verification from additional sources.
- Missing pKa Values : Experimental acidity data for many compounds are absent in the evidence, requiring extrapolation from structural analogs.
Biological Activity
4,4-Difluoro-3-phenylbutanoic acid is an organic compound characterized by its unique structural features, including two fluorine atoms at the 4-position and a phenyl group at the 3-position of the butanoic acid backbone. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities and interactions with various biomolecules.
The molecular formula of 4,4-Difluoro-3-phenylbutanoic acid is with a molecular weight of approximately 218.18 g/mol. The presence of fluorine enhances the compound's lipophilicity, which can significantly influence its biological interactions and binding affinities to enzymes and receptors.
The biological activity of 4,4-Difluoro-3-phenylbutanoic acid primarily arises from its structural characteristics. The fluorine substituents are known to:
- Enhance Lipophilicity : This property allows for better membrane penetration and interaction with lipid-based structures in biological systems.
- Modulate Binding Affinities : The compound can interact with various biological targets, including enzymes and receptors, which may lead to altered metabolic pathways and enzyme activities.
Biological Activities
Research indicates that 4,4-Difluoro-3-phenylbutanoic acid exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures can possess antioxidant properties. Although specific data on this compound's antioxidant activity is limited, its structural analogs have demonstrated significant antioxidant effects in cellular models .
- Anti-inflammatory Properties : The compound may inhibit pathways related to inflammation. For instance, some derivatives have shown inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses .
- Potential as a Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents, including potential HIV protease inhibitors .
Case Studies
Several studies have explored the biological implications of fluorinated compounds similar to 4,4-Difluoro-3-phenylbutanoic acid:
- Study on Enzyme Inhibition : Research indicated that fluorinated derivatives could effectively inhibit specific enzymes involved in metabolic pathways. For example, a study focused on the inhibition of dipeptidyl peptidase-IV (DP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .
- Synthesis and Biological Evaluation : A case study highlighted the efficient enzymatic synthesis of fluorinated proline derivatives as intermediates for HIV protease inhibitors, showcasing the relevance of such compounds in therapeutic applications .
Comparative Analysis
To better understand the biological activity of 4,4-Difluoro-3-phenylbutanoic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-3-(4-fluorophenyl)butanoic acid | C10H12FNO2 | Contains an amino group instead of fluorine |
| 4-Fluoro-2-(4-fluorophenyl)butanoic acid | C10H9F2O2 | Different positioning of fluorine |
| 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid | C10H10F3O2 | Different carbon skeleton structure |
The differences in molecular structure significantly affect their chemical reactivity and biological interactions, making each compound uniquely valuable for research purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
